![molecular formula C11H13NO3S B2963468 2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 338793-80-9](/img/structure/B2963468.png)
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid is a chemical compound with the CAS Number: 338793-80-9 . Its IUPAC name is { [2- (benzylamino)-2-oxoethyl]sulfanyl}acetic acid . The molecular weight of this compound is 239.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c13-10 (7-16-8-11 (14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2, (H,12,13) (H,14,15) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) explored derivatives of the benzimidazole scaffold, specifically focusing on compounds that showed potent activities against the gastric pathogen Helicobacter pylori. A prototype compound, with a structure related to 2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid, exhibited low minimal inhibition concentration values against a range of H. pylori strains, including those resistant to common antibiotics. This highlights its potential in developing novel treatments for H. pylori infections (Carcanague et al., 2002).
Corrosion Inhibition
Behpour et al. (2008) investigated thiosalicylaldehyde derivatives, which share a structural resemblance with this compound, for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The study found these compounds to be effective in preventing corrosion, suggesting the potential of similar structures in protecting metals from acidic corrosion (Behpour et al., 2008).
Catalysis in Organic Synthesis
Sulfuric acid derivatives, including those resembling this compound, have been employed as catalysts in organic synthesis. Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of bis(pyrazolones), demonstrating the compound's utility in facilitating chemical reactions under environmentally benign conditions (Tayebi et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(7-16-8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKOXVBJAJEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2963385.png)
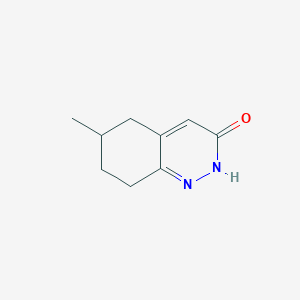
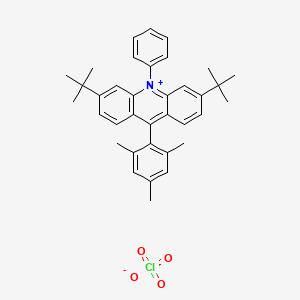
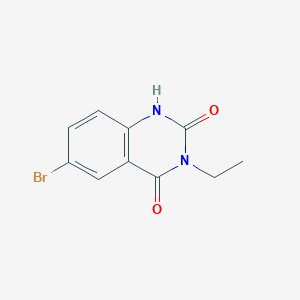
![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)

![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
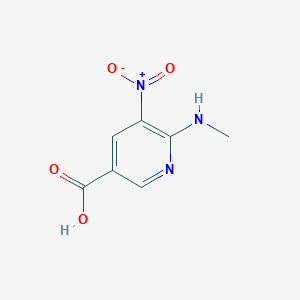
![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)
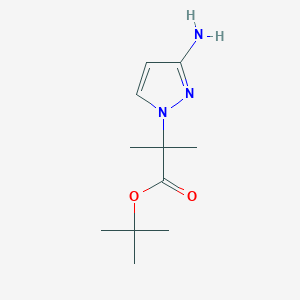
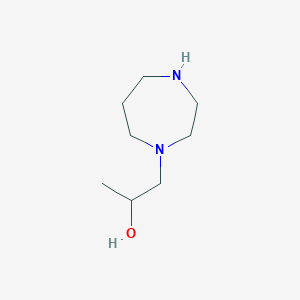
![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)
